molecular formula C14H16N2O3 B016322 Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5395-36-8

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B016322
CAS RN: 5395-36-8
M. Wt: 260.29 g/mol
InChI Key: URMNHHAUVFEMIG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EMTPC) is a novel small molecule with potential applications in scientific research. EMTPC is a synthetic compound that has been extensively studied due to its unique properties and potential applications. EMTPC has been shown to be a powerful inhibitor of several enzymes, and has been studied for its potential as a drug target.

Scientific Research Applications

Synthesis of Heterocycles

The compound is used in the synthesis of highly functionalized heterocycles . The Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), is used as the key step in the synthesis .

Anticancer Drug Development

The pharmacological effect of 3,4-dihydropyrimidinones (DHPMs), a class of compounds to which Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs, has been widely investigated, mainly focusing on anticancer drug development .

Inhibition of Kinesin-5

Monastrol, a DHPM, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis . The inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling ways, which leads to cellular apoptosis .

Structural Diversification

In recent decades, important advances in this field have been reported, allowing for the structural diversification of this heterocycle class . The structural diversity of this reaction renders it a powerful tool using very simple building blocks .

Antimicrobial Applications

Although not directly mentioned in the search results, DHPMs, the class of compounds to which Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs, are often studied for their antimicrobial properties .

Study of Molecular Geometry and Conformation

The supramolecular structures of aryl protected ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates have been analyzed to determine the role of different functional groups on the molecular geometry, conformational characteristics and the packing of these molecules in the crystal lattice .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMNHHAUVFEMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277536
Record name Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

5395-36-8
Record name 5395-36-8
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Record name 5395-36-8
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Record name 5395-36-8
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Record name 5395-36-8
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Record name Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Record name Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate
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Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Q & A

Q1: What are the primary synthetic routes for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

A1: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is commonly synthesized through the Biginelli reaction. This one-pot, three-component condensation involves reacting urea, benzaldehyde, and ethyl acetoacetate [, ]. Notably, research highlights the successful utilization of CuO@SiO2 nanocatalyst in this reaction, achieving an 85% yield under mild conditions [].

Q2: What is the structural characterization of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

A2: The molecular formula of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C14H16N2O3, indicating the presence of a dihydropyrimidine ring []. Crystallographic studies reveal that this ring adopts a screw-boat conformation. Furthermore, the crystal packing is stabilized by intermolecular hydrogen bonds: strong N—H⋯O and weak C—H⋯O interactions []. An intramolecular C—H⋯O hydrogen bond also contributes to the compound's structure [].

Q3: Has Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated any notable biological activity?

A3: Derivatives of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, specifically the 2-(methacryloyloxy)ethyl derivative, exhibit promising inhibitory activity against various enzymes []. This derivative demonstrated effective inhibition of human carbonic anhydrase (CA) isozymes I and II, with Ki values in the nanomolar range []. Furthermore, it exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values also falling within the nanomolar range [].

Q4: How can Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate be used as a building block for other heterocyclic compounds?

A4: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile starting material for synthesizing various heterocyclic systems, including pyrido[4,3-d]pyrimidines, thiazolo[3,4-c]pyrimidines, and pyrimido[4,5-d]pyridazines []. These compounds are accessible through a series of reactions, including bromination, reactions with malononitrile or ethyl cyanoacetate, and subsequent transformations with reagents like arene diazonium salts, hydrazine derivatives, thiourea, thiosemicarbazide, and phenylhydrazine [].

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